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Compound of Interest

Compound Name: S-2-Cyanobenzyl ethanethioate

Cat. No.: B11925443 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of S-2-Cyanobenzyl
Ethanethioate

Introduction
S-2-Cyanobenzyl ethanethioate is an organosulfur compound featuring a benzyl group

substituted with a cyano group at the 2-position and linked to an ethanethioate moiety.[1] Its

unique molecular architecture, which combines a reactive thioester, a benzyl group, and a

cyano functionality, makes it a compound of significant interest in organic synthesis and

medicinal chemistry.[1] The presence of both sulfur and nitrogen functionalities in a single

molecule offers diverse possibilities for chemical transformations and biological interactions.[1]

This guide provides a comprehensive overview of the known and predicted physicochemical

properties, synthesis, reactivity, and potential applications of S-2-Cyanobenzyl ethanethioate,

tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
While specific experimental data for S-2-Cyanobenzyl ethanethioate is not extensively

reported in the literature, its properties can be predicted based on its structure and data from

analogous compounds.
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Property Value Source/Basis

IUPAC Name
S-(2-cyanobenzyl)

ethanethioate
[2]

CAS Number 887092-54-8 [2]

Molecular Formula C₁₀H₉NOS [1][2]

Molecular Weight 191.26 g/mol [2]

Appearance
Predicted: Colorless to pale

yellow liquid or solid

Based on similar thioesters

and benzonitrile derivatives.[3]

Melting Point Predicted: 33.0-39.0 °C

Based on the melting point of

the related compound 2-

(Methylthio)benzonitrile.

Boiling Point Predicted: > 200 °C

Estimated based on the boiling

point of structurally similar

aromatic compounds.

Solubility

Predicted: Insoluble in water;

soluble in organic solvents like

DMF, CH₂Cl₂, and ethyl

acetate.

Based on the properties of

similar organic thioesters and

nitriles.[3]

InChI

InChI=1S/C10H9NOS/c1-

8(12)13-7-10-5-3-2-4-9(10)6-

11/h2-5H,7H2,1H3

[1][2]

InChI Key
SSHYUVPFSAXYFO-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
CC(=O)SCC1=CC=CC=C1C#

N
[1][2]

Synthesis of S-2-Cyanobenzyl Ethanethioate
The synthesis of S-2-Cyanobenzyl ethanethioate can be achieved through nucleophilic

substitution, a robust and widely used method for forming thioesters.[1][4] The most common

approach involves the reaction of an alkyl halide with a thioacetate salt.[4]
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Proposed Synthetic Pathway

2-Cyanobenzyl bromide

S-Alkylation (SN2)Potassium thioacetate S-2-Cyanobenzyl ethanethioate

DMF

Click to download full resolution via product page

Caption: Proposed synthesis of S-2-Cyanobenzyl ethanethioate via S-alkylation.

Experimental Protocol
This protocol is adapted from established procedures for thioacetate synthesis.[4]

Materials:

2-Cyanobenzyl bromide

Potassium thioacetate (KSAc)

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes
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Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).

To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise at room temperature.

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a brine solution.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude S-2-Cyanobenzyl ethanethioate by column chromatography on silica gel

using a hexanes/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)
As experimental spectra are not readily available, the following are predictions based on the

compound's structure and known spectroscopic data for its functional groups.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium-Weak Aromatic C-H stretch

~2930 Weak Aliphatic C-H stretch (CH₂)

~2225 Strong C≡N stretch (nitrile)

~1690 Strong C=O stretch (thioester)

~1600, ~1480 Medium-Weak Aromatic C=C stretch

~1440 Medium CH₂ bend

~690 Strong C-S stretch

¹H NMR Spectroscopy
Predicted chemical shifts (δ) in CDCl₃:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.6-7.3 m 4H Aromatic protons

~4.2 s 2H -S-CH₂-Ar

~2.4 s 3H -C(=O)-CH₃

¹³C NMR Spectroscopy
Predicted chemical shifts (δ) in CDCl₃:
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Chemical Shift (ppm) Assignment

~195 C=O (thioester)

~135-127 Aromatic carbons

~117 C≡N (nitrile)

~35 -S-CH₂-Ar

~30 -C(=O)-CH₃

Mass Spectrometry
Predicted fragmentation:

Molecular Ion (M⁺): m/z = 191.04

Major Fragments:

m/z = 148: Loss of acetyl group (-COCH₃)

m/z = 116: Formation of 2-cyanobenzyl cation

m/z = 43: Acetyl cation (CH₃CO⁺)

Reactivity and Potential Applications
The unique combination of functional groups in S-2-Cyanobenzyl ethanethioate dictates its

reactivity and potential uses.

Chemical Reactivity
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S-2-Cyanobenzyl ethanethioate

Hydrolysis
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Caption: Key reaction pathways for S-2-Cyanobenzyl ethanethioate.

Nucleophilic Substitution: The thioester linkage is susceptible to attack by nucleophiles,

leading to the displacement of the thioacetyl group. The electron-withdrawing cyano group

can influence the reactivity of the benzyl position.[1]

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioester

can hydrolyze to form 2-cyanobenzylthiol and acetic acid.[1]

Cyclization Reactions: Under specific conditions, intramolecular or intermolecular reactions

involving the cyano and thioester groups could lead to the formation of heterocyclic

compounds.[1]

Potential Applications in Drug Development and Organic
Synthesis

Intermediate in Organic Synthesis: This compound serves as a valuable building block for

synthesizing more complex molecules, particularly those containing sulfur and nitrogen.[1]

Pharmaceutical Research: The thioester moiety is a known pharmacophore and can act as a

bioisostere for esters and amides, potentially improving the pharmacokinetic properties of

drug candidates. The cyano group is also a common feature in many bioactive molecules.
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Therefore, S-2-Cyanobenzyl ethanethioate could be explored for the development of new

therapeutic agents.[1]

Agrochemicals: The unique structural features may also be beneficial in the design of novel

agrochemicals.[1]

Safety and Handling
While a specific safety data sheet for S-2-Cyanobenzyl ethanethioate is not widely available,

based on its chemical structure, the following precautions should be taken:

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.

Hazards: May cause skin and eye irritation. The nitrile group can be toxic if ingested or

absorbed through the skin.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents, acids, and bases.

Conclusion
S-2-Cyanobenzyl ethanethioate is a compound with significant potential in synthetic and

medicinal chemistry. Although detailed experimental data is currently limited, its predicted

properties and reactivity profile suggest it can serve as a versatile intermediate for constructing

complex molecular architectures. Further research into this compound is warranted to fully

elucidate its properties and explore its applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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